2-Methyl-6-phenoxyaniline
Overview
Description
2-Methyl-6-phenoxyaniline is an organic compound with the molecular formula C₁₃H₁₃NO. It is known for its unique chemical structure, which includes a phenoxy group attached to an aniline moiety. This compound has garnered attention in various fields of research due to its potential biological activity and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenoxyaniline typically involves the reaction of 2-methylphenol with aniline in the presence of a suitable catalyst. One common method is the Ullmann reaction, where copper catalysts are used to facilitate the coupling of the phenol and aniline derivatives. The reaction is usually carried out under reflux conditions with a base such as potassium carbonate to neutralize the acidic by-products .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also explored for large-scale synthesis due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst
Substitution: Halogens (chlorine, bromine), nitro groups, alkyl groups
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Halogenated, nitrated, or alkylated phenoxyaniline derivatives
Scientific Research Applications
2-Methyl-6-phenoxyaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of organic dyes and pigments, contributing to the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyaniline: Lacks the methyl group at the 2-position, which can influence its reactivity and biological activity.
4-Methyl-2-phenoxyaniline: The methyl group is positioned differently, affecting the compound’s steric and electronic properties.
2-Methyl-4-phenoxyaniline: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
2-Methyl-6-phenoxyaniline is unique due to the specific positioning of the methyl and phenoxy groups, which can significantly influence its chemical reactivity and biological interactions. This unique structure makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-methyl-6-phenoxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-6-5-9-12(13(10)14)15-11-7-3-2-4-8-11/h2-9H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYWSRILONNTRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307375 | |
Record name | 2-Methyl-6-phenoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60287-70-9 | |
Record name | 2-Methyl-6-phenoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60287-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-phenoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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